molecular formula C11H16N2O B074491 2-Amino-N-tert-butylbenzamide CAS No. 1203-89-0

2-Amino-N-tert-butylbenzamide

Cat. No. B074491
CAS RN: 1203-89-0
M. Wt: 192.26 g/mol
InChI Key: YHBZJCBYHUVKCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds, such as N-unsubstituted 2-aminobenzamides, has been extensively studied using spectroscopic and X-ray crystallographic techniques. These studies reveal significant information regarding intramolecular hydrogen bonding and structural flexibility (Mphahlele et al., 2017).

Chemical Reactions and Properties

2-Amino-N-tert-butylbenzamide can undergo various chemical reactions due to its functional groups. For example, the synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite demonstrates the compound's reactivity and the role of tert-butyl nitrite in synthesis processes (Wang et al., 2018).

Physical Properties Analysis

The physical properties of 2-Amino-N-tert-butylbenzamide derivatives, such as solubility, melting point, and crystal structure, have been analyzed in various studies. For instance, the crystallographic study of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate reveals details about molecular arrangement and intermolecular interactions (Singh et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-Amino-N-tert-butylbenzamide, such as reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals or other organic compounds, can be inferred from related compounds. Studies such as the synthesis and characterization of new aromatic polyimides based on derivatives and various aromatic dianhydrides highlight the versatility and reactivity of similar compounds (Yang et al., 2004).

Scientific Research Applications

Application 1: Development of Fluorescent Probes

  • Summary of the Application: “2-Amino-N-tert-butylbenzamide” has been used in the development of highly tunable bimane-based fluorescent probes . These probes are designed with varied electronic properties and show tunable absorption and emission in the visible region with large Stokes shifts .
  • Methods of Application: The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
  • Results or Outcomes: One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . The diagnostic potential of the probe has been demonstrated in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

Application 2: Development of Dual Inhibitors for Bcr-Abl and Histone Deacetylase

  • Summary of the Application: “2-Amino-N-tert-butylbenzamide” has been used in the design and synthesis of novel compounds that act as dual inhibitors for Bcr-Abl and histone deacetylase (HDAC) . These dual inhibitors have potential applications in cancer drug development .
  • Methods of Application: The designed compounds were synthesized and tested for their inhibitory activity against Bcr-Abl and HDAC1 . The combination of Bcr-Abl and HDAC inhibitory activity in one molecule is a novel approach in cancer drug development .
  • Results or Outcomes: The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays . This work may lay the foundation for developing dual Bcr-Abl/HDAC inhibitors as potential anticancer therapeutics .

Safety And Hazards

The safety information for 2-Amino-N-tert-butylbenzamide indicates that it is an irritant . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

2-amino-N-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBZJCBYHUVKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333788
Record name 2-Amino-N-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-tert-butylbenzamide

CAS RN

1203-89-0
Record name 2-Amino-N-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Zhang, Q Chen, L Li, N Ma, J Tian, H Sun, Q Xu… - Organic …, 2023 - ACS Publications
… For instance, 2-amino-N-tert-butylbenzamide required 24 h of translation to provide a 93% yield of 2n. Notably, the t-Bu moiety can serve as a protecting group of the N3-position …
Number of citations: 2 pubs.acs.org
S Hirai, H Kikuchi, HS Kim, K Begum… - Journal of medicinal …, 2003 - ACS Publications
… 2-Amino-N-tert-butylbenzamide (24). To a solution of isatoic anhydride (23, 3.00 g, 18.4 mmol) in DMF (18 mL) were added DMAP (225 mg, 1.84 mmol) and tert-butylamine (2.16 mL, …
Number of citations: 86 pubs.acs.org

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